7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide
Description
This compound is a synthetic small molecule featuring a thieno[3,2-c]pyridine core substituted with a bromine atom at position 7, an ethyl group at position 5, and a carboximidamide moiety linked to a 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group at position 2. The bromine substitution introduces steric and electronic effects that influence reactivity and binding interactions, making it a candidate for medicinal chemistry applications, particularly in bromodomain inhibition .
Synthesis involves condensation of methyl 7-bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbimidate with 4-aminotetrahydro-2H-thiopyran 1,1-dioxide in dimethylformamide (DMF) under heated conditions (120°C) with triethylamine as a base .
Properties
IUPAC Name |
7-bromo-N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O3S2/c1-2-19-8-11(16)13-10(15(19)20)7-12(23-13)14(17)18-9-3-5-24(21,22)6-4-9/h7-9H,2-6H2,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMPQGOIUURDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801105136 | |
| Record name | Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801105136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1714146-64-1 | |
| Record name | Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1714146-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801105136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as I-BRD9, is the bromodomain-containing protein 9 (BRD9) . BRD9 is a member of the chromatin remodeling SWI/SNF BAF complex, which plays a fundamental role in gene expression regulation.
Mode of Action
I-BRD9 acts as a selective cellular chemical probe for BRD9. It interacts with BRD9, inhibiting its function and leading to changes in gene expression regulation.
Biochemical Pathways
The inhibition of BRD9 by I-BRD9 affects the chromatin remodeling pathways . This can lead to changes in the transcription of genes regulated by the SWI/SNF BAF complex.
Pharmacokinetics
It is known that the compound is soluble in water to 300um, suggesting good bioavailability. The compound is stable as a solid in the dark at -20°C.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide interacts with a variety of enzymes, proteins, and other biomolecules. It has a pIC 50 value of 7.3, indicating its potency in binding to BRD9
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the cell type and the context in which the compound is introduced.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can also have effects on its localization or accumulation within the cell.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on a variety of factors. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Biological Activity
7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide is a synthetic compound with potential biological activity. Its molecular formula is and it has a molecular weight of approximately 432.4 g/mol. This compound is primarily studied for its interactions with various biological targets, particularly in the realm of cancer research and cellular signaling pathways.
| Property | Value |
|---|---|
| Molecular Formula | C15H18BrN3O3S2 |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 1714146-64-1 |
| Purity | ≥95% |
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes involved in cellular processes. Notably, it has been reported to bind with high affinity to the bromodomain-containing protein BRD9, with a pIC50 value of 7.3, indicating significant potency in inhibiting BRD9 activity . This interaction suggests a role in modulating gene expression and cellular signaling pathways.
Cellular Effects
Research indicates that this compound affects various cell types by:
- Influencing Cell Signaling Pathways : The compound may alter pathways involved in cell proliferation and apoptosis.
- Gene Expression Modulation : It can impact transcription factors that regulate gene expression related to cancer progression.
Metabolic Pathways
The compound participates in several metabolic pathways by interacting with enzymes that influence metabolic flux and metabolite levels. This could potentially lead to altered energy metabolism within cells, which is a critical factor in cancer cell survival and proliferation .
Study on Anticancer Activity
One significant study evaluated the anticancer properties of this compound in vitro using various cancer cell lines. The findings indicated that the compound exhibited cytotoxic effects against breast cancer cells (MCF7) and lung cancer cells (A549), with IC50 values significantly lower than those of standard chemotherapeutic agents .
Comparative Analysis
A comparative analysis was conducted against similar compounds known for their biological activity. The results highlighted that this compound demonstrated superior selectivity towards BRD9 over other bromodomain proteins like BRD4.
| Compound Name | pIC50 (BRD9) | pIC50 (BRD4) | Selectivity Ratio |
|---|---|---|---|
| 7-bromo-N-(...) | 7.3 | 5.0 | 100x |
| Thienopyridone | 6.7 | 4.7 | 10x |
This table illustrates the enhanced selectivity of the compound for BRD9 compared to other bromodomain-containing proteins.
Comparison with Similar Compounds
7-Bromo-5-Butyl-N-(1,1-Dioxidotetrahydro-2H-Thiopyran-4-yl)-4-Oxo-4,5-Dihydrothieno[3,2-c]Pyridine-2-Carboximidamide
This analogue replaces the ethyl group with a butyl chain at position 3. The longer alkyl chain increases lipophilicity (logP ~2.8 vs. Both compounds share identical sulfone and carboximidamide substituents, suggesting similar binding modes to bromodomains .
5-Bromo-2-N-[7-Methoxy-3,4-Dihydrospiro[1,4-Benzoxazine-2,10-Cyclopropane]-6-yl]-4-N-[4-(Pyridin-2-ylmethoxy)Phenyl]Pyrimidine-2,4-Diamine
A pyrimidine-based analogue with bromine at position 5, this compound features a spirocyclic benzoxazine and pyridinylmethoxyphenyl groups. The absence of a sulfone moiety reduces polarity (cLogP ~3.5), while the pyrimidine core allows for distinct π-π stacking interactions in biological targets. Synthesis employs dioxane and 4-toluenesulfonic acid, differing from the DMF-based protocol used for the thienopyridine derivatives .
Functional and Mechanistic Insights
- Bromodomain Binding : The target compound and its butyl analogue are hypothesized to inhibit BRD7/9 bromodomains via interactions between the carboximidamide group and conserved asparagine residues in the acetyl-lysine binding pocket. The ethyl/butyl chains occupy hydrophobic regions, with the butyl group showing marginally higher affinity (IC₅₀ ~0.8 µM vs. ~1.2 µM for ethyl) in preliminary assays .
- Reactivity: Bromine at position 7 in thienopyridines facilitates further functionalization (e.g., Suzuki coupling), whereas bromine at position 5 in the pyrimidine analogue limits derivatization due to steric hindrance from the spirocyclic system .
Analytical Characterization
Both the target compound and its analogues rely on NMR spectroscopy (1H and 13C) for structural confirmation, with key shifts observed for the sulfone (δ ~3.5–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) . X-ray crystallography (using SHELX and ORTEP-III software) has resolved the planar geometry of the thienopyridine core and the chair conformation of the tetrahydropyran ring .
Preparation Methods
Synthesis of 2-Bromo-5-Ethylthieno[3,2-c]Pyridin-4(5H)-One (47)
A suspension of 18 (2.00 g, 8.69 mmol) and cesium carbonate (8.50 g, 26.10 mmol) in tetrahydrofuran (THF, 35 mL) was heated at 60°C for 18 hours. The reaction mixture was cooled, diluted with ethyl acetate (EtOAc), and washed with water. The organic layer was concentrated to yield 47 as a light brown solid in quantitative yield.
Critical Parameters :
- Solvent : THF enhances solubility of cesium carbonate.
- Temperature : 60°C ensures complete deprotonation and bromine retention.
Cyanation to 5-Ethyl-4-Oxo-4,5-Dihydrothieno[3,2-c]Pyridine-2-Carbonitrile (48)
A mixture of 47 (1.10 g, 4.26 mmol), zinc cyanide (1.00 g, 8.52 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.44 g, 0.3 mmol) in dimethylformamide (DMF, 10 mL) was microwaved at 115°C for 3.5 hours. Purification via silica chromatography (0–3% methanol in dichloromethane) afforded 48 in 67% yield.
Optimization Insight :
- Microwave irradiation reduces reaction time from 24 hours to 3.5 hours.
- DMF stabilizes the palladium catalyst during cyanation.
Bromination to 7-Bromo-5-Ethyl-4-Oxo-4,5-Dihydrothieno[3,2-c]Pyridine-2-Carbonitrile (49)
48 (1.17 g, 5.73 mmol) was treated with N-bromosuccinimide (NBS, 1.53 g, 8.59 mmol) in THF (20 mL) at room temperature for 48 hours. The precipitate was filtered and dried to yield 49 quantitatively.
Mechanistic Note :
Electrophilic bromination occurs regioselectively at the 7-position due to electron-withdrawing effects of the nitrile and ketone groups.
Formation of the Carboximidamide Side Chain (50)
49 (1.00 g, 3.53 mmol) was reacted with sodium methoxide (25% in MeOH, 0.81 mL) at 75°C for 5 hours, followed by addition of 4-aminotetrahydro-2H-thiopyran-1,1-dioxide hydrochloride (1.98 g, 10.60 mmol). Heating continued for 18 hours to furnish 50 in near-quantitative yield.
Side Reaction Mitigation :
- Excess amine prevents dimerization of the nitrile intermediate.
Suzuki-Miyaura Coupling to I-BRD9 (45)
50 (150 mg, 0.35 mmol), (3-(trifluoromethyl)phenyl)boronic acid (79 mg, 0.42 mmol), PEPPSI-Pr (21 mg, 0.03 mmol), and potassium carbonate (115 mg, 0.83 mmol) in isopropanol (3 mL) and water (1 mL) were microwaved at 120°C for 0.5 hours. Purification via amino propyl column chromatography yielded I-BRD9 in 85% purity.
Catalyst Selection :
PEPPSI-Pr facilitates coupling with electron-deficient arylboronic acids under aqueous conditions.
Reaction Optimization and Scalability
Alternative Route to Acid Intermediate 31
An alternative pathway involves Suzuki coupling of 21 prior to Pinnick oxidation, yielding acid 31 with improved solubility for subsequent amide formation. This route achieved a 15% higher yield compared to the standard sequence.
Solvent and Base Screening
Comparative studies revealed that isopropanol/water mixtures (3:1 v/v) with potassium carbonate provided optimal coupling efficiency (Table 1).
Table 1: Solvent and Base Impact on Suzuki Coupling Efficiency
| Solvent System | Base | Yield (%) |
|---|---|---|
| Toluene/Ethanol | K2CO3 | 62 |
| Dioxane/Water | Cs2CO3 | 58 |
| Isopropanol/Water | K2CO3 | 85 |
Structural Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis confirmed >95% purity under acidic conditions (formic acid modifier). Accelerated stability studies (40°C/75% RH) showed no degradation over 4 weeks.
Applications and Derivatives
I-BRD9 serves as a template for BRD9 inhibitors. Structural analogs with modified aryl groups (e.g., 3-chlorophenyl or 4-cyanophenyl) exhibit enhanced binding affinity. Patent CA2559571A1 discloses methods to diversify the thienopyridine core via halogenation or sulfonylation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
